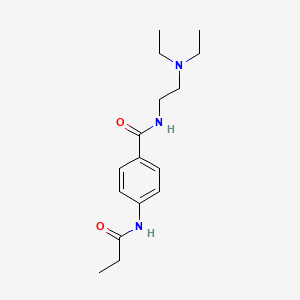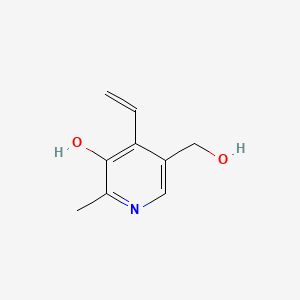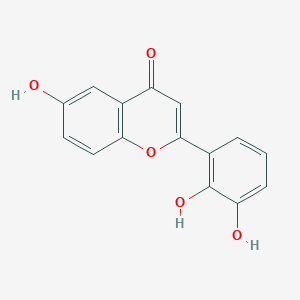
6,2',3'-Trihydroxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydroxyphenyl)-6-hydroxy-1-benzopyran-4-one is a member of flavones.
Applications De Recherche Scientifique
1. Potential Health Benefits in Cereal Grain Plants
Tricin, a derivative of trihydroxyflavone, is found in cereal grain plants and is associated with potential health benefits for humans. It is produced by O-methyltransferase enzymes in barley and maize, suggesting a multigene family in cereal grain plants. Tricin is considered for use as a nutraceutical and for metabolic engineering to enrich cereal grains (Zhou, Fukushi, Wollenweber, & Ibrahim, 2008).
2. Antioxidant and Anticancer Activities
Trihydroxyflavone derivatives, including apigenin and baicalein, exhibit antioxidant and anticancer activities. They show effectiveness against various human cancer cell lines and a correlation between their anti-proliferative and antioxidant actions. The ortho-dihydroxy group in ring B is significant for these effects (Grigalius & Petrikaitė, 2017).
3. Antiproliferative and Antiangiogenic Properties
Apigenin, a trihydroxyflavone, exhibits antiproliferative and antiangiogenic properties, impacting human melanoma cells and dendritic cells. It shows potential for both cancer treatment and immune response modulation (Ghițu et al., 2019).
4. Inhibitory Effects on Viral Enzymes
Baicalein, another trihydroxyflavone, effectively inhibits reverse transcriptase activities of viruses like HIV, suggesting its potential as an antiviral agent (Ono et al., 1989).
5. Influence on Osteoclast Formation
3'4'7-Trihydroxyflavone from plants like alfalfa inhibits osteoclast formation, impacting bone health and osteoporosis treatments (Kang, Lee, Moon, & Yim, 2015).
6. Neuroprotective and Antioxidant Properties
Fluorinated derivatives of trihydroxyflavones retain antioxidant and neuroprotective activities, highlighting their potential in neurological disorder treatments (Alshammari et al., 2020).
7. Anti-Inflammatory Effects in Cellular Models
Trihydroxyflavones like 6,3',4´- and 7,3´,4´-trihydroxyflavone exhibit significant antioxidant and anti-inflammatory effects in both 2D and 3D cell culture models, suggesting their potential in treating inflammatory diseases (Wang et al., 2023).
8. Impact on Hormone Synthesis
Flavone and isoflavone phytoestrogens, including trihydroxyflavones, can inhibit human aromatase, an enzyme converting androgen to estrogen. This implies their potential role in modulating estrogen levels (Kao et al., 1998).
9. α-Glucosidase Inhibition
Trihydroxyflavones like baicalein demonstrate significant inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests their potential application in diabetes management (Gao et al., 2004).
10. Neuroinflammatory and Oxidative Stress Modulation
Baicalein, a trihydroxyflavone, shows protective effects against neuroinflammation and oxidative stress in microglial cells, indicating its potential in neurological and neurodegenerative conditions (Yan et al., 2019).
Propriétés
Nom du produit |
6,2',3'-Trihydroxyflavone |
|---|---|
Formule moléculaire |
C15H10O5 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
2-(2,3-dihydroxyphenyl)-6-hydroxychromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-8-4-5-13-10(6-8)12(18)7-14(20-13)9-2-1-3-11(17)15(9)19/h1-7,16-17,19H |
Clé InChI |
WAOMPPQDRVQLSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)C2=CC(=O)C3=C(O2)C=CC(=C3)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




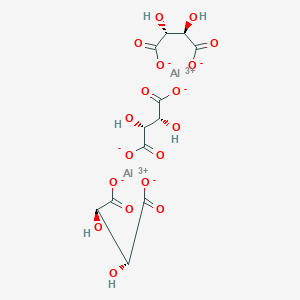
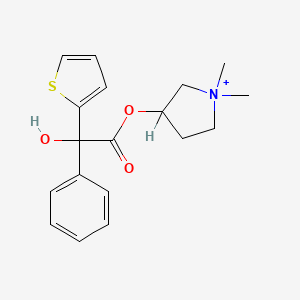
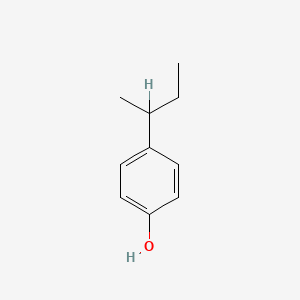
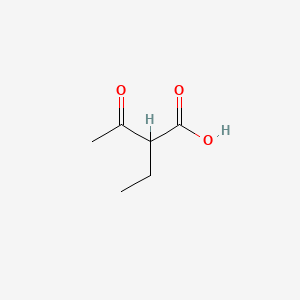
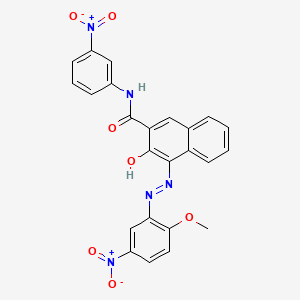
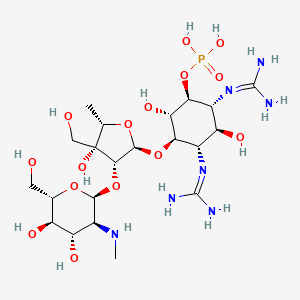
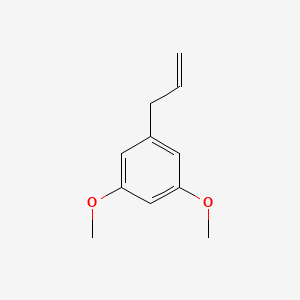
![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B1211006.png)
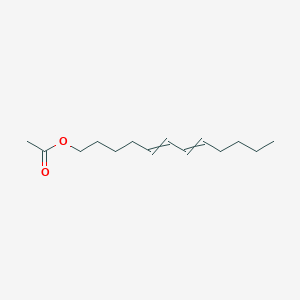
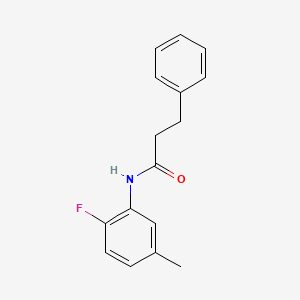
![N,N-dimethyl-2-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]ethanamine](/img/structure/B1211011.png)
